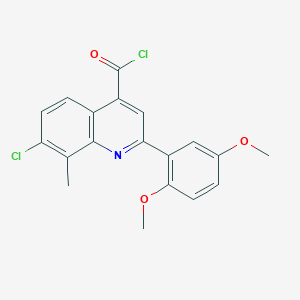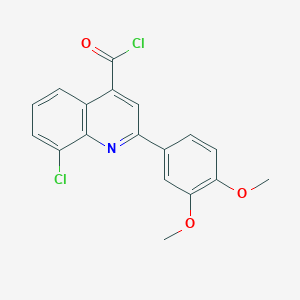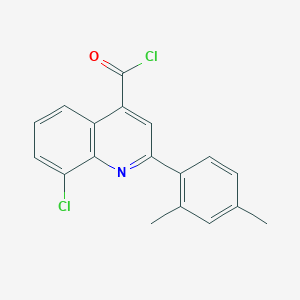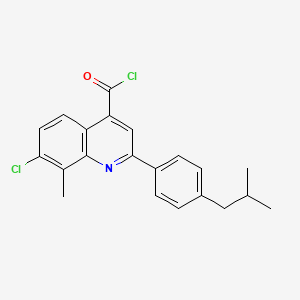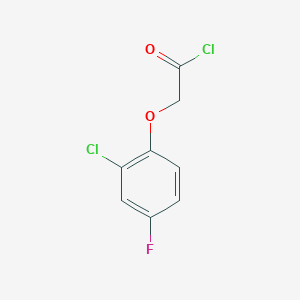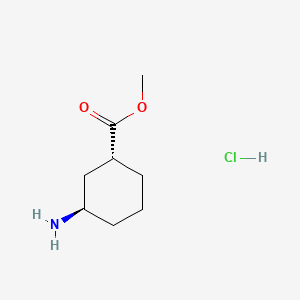
trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride
Descripción general
Descripción
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivatives : Nohira, Ehara, and Miyashita (1970) demonstrated the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, which are structurally similar to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These derivatives were important in the study of molecular rotations and optical activities (Nohira, H., Ehara, K., & Miyashita, A., 1970).
Conformational Studies : Batuev et al. (1959) investigated the conformations of cyclohexanecarboxylates, closely related to this compound. These studies provide insights into the structural dynamics of such compounds (Batuev, M. I., Akhrem, A. A., Kamernitskii, A. V., & Matveeva, A. D., 1959).
Peptide Synthesis : Škarić, Kovačević, and Škarić (1976) synthesized di- and tri-peptides containing aminocyclohexanecarboxylic acids, showcasing the potential of these compounds in peptide chemistry, relevant to the field of bioorganic chemistry (Škarić, V., Kovačević, M., & Škarić, D., 1976).
Photochemical Reactions : Leong, Imagawa, Kimoto, and Kawanisi (1973) explored the photo-induced addition reactions of cyclohexene derivatives, highlighting the photochemical properties that could be relevant to this compound (Leong, T., Imagawa, T., Kimoto, K., & Kawanisi, M., 1973).
Chemical Transformations : Bannard, Gibson, and Parkkari (1971) studied the reaction of trans-2-Acylaminocyclanols with thionyl chloride, which is relevant for understanding the chemical transformations involving aminocyclohexanecarboxylate compounds (Bannard, R., Gibson, N., & Parkkari, J., 1971).
Metabolic Studies : Renwick and Williams (1972) conducted research on the metabolism of cyclohexylamine in various species, including humans. This study provides insights into the metabolic pathways of cyclohexylamine-related compounds, which may include this compound (Renwick, A., & Williams, R. T., 1972).
Structural Studies and Analogs : Mackay, Mcleish, and Campbell (1995) researched nitrogen-containing analogues of chorismic acid with cyclohexane rings, demonstrating the structural relevance of cyclohexanecarboxylate derivatives in mimicking biologically important molecules (Mackay, M., Mcleish, M., & Campbell, M., 1995).
Mecanismo De Acción
Target of Action
It is known to be used as a catalyst in pharmaceutical research .
Mode of Action
As a catalyst in pharmaceutical research, it likely facilitates chemical reactions without being consumed in the process .
Pharmacokinetics
Its solubility information indicates that it is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
As a catalyst, it likely influences the rate of chemical reactions in pharmaceutical research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . The compound’s insolubility in water could also affect its behavior in different environments.
Análisis Bioquímico
Biochemical Properties
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride plays a significant role in biochemical reactions, particularly as a catalyst in pharmaceutical research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the facilitation of specific biochemical reactions, enhancing the efficiency and specificity of these processes. For instance, it may interact with enzymes involved in the synthesis of pharmaceutical compounds, thereby accelerating the reaction rates and improving yield.
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may enhance or inhibit specific signaling pathways, leading to changes in gene expression patterns and metabolic activities within the cell. These effects can result in altered cellular behavior, such as increased proliferation or apoptosis, depending on the context of its application .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound may bind to specific enzymes, altering their activity and thereby influencing the biochemical pathways they regulate. This can lead to either the activation or inhibition of these pathways, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, such as sustained alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced biochemical reactions and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance the activity of enzymes involved in the synthesis of specific metabolites, leading to increased production of these compounds. Conversely, it can inhibit enzymes that degrade certain metabolites, resulting in their accumulation within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments, where it exerts its biochemical effects. The compound’s distribution can influence its overall activity and efficacy, as well as its potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the mitochondria, where it influences metabolic processes .
Propiedades
IUPAC Name |
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


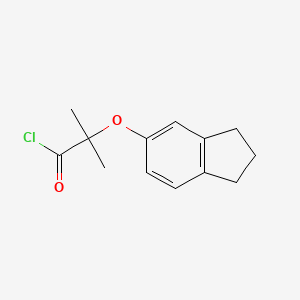
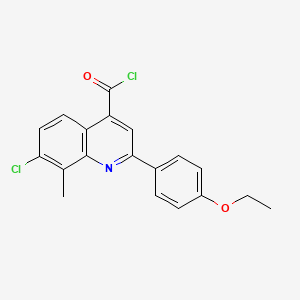

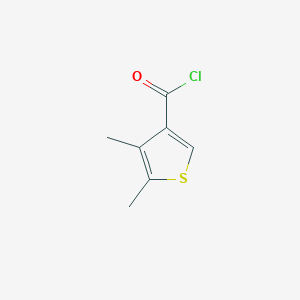
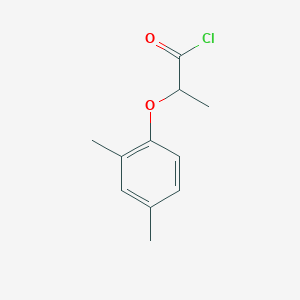
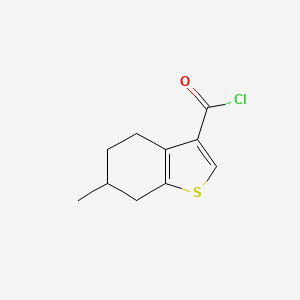
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)

